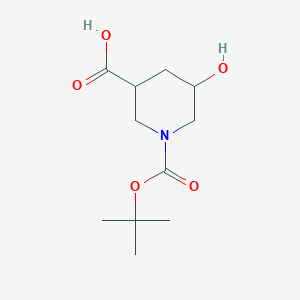![molecular formula C7H6F2N2O2 B1532073 (2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2089546-86-9](/img/structure/B1532073.png)
(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Übersicht
Beschreibung
(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as DFMPP or 2-DFMPP, is an organic compound found in nature. It is a derivative of pyrazole and belongs to the family of carboxylic acids. DFMPP is a colorless solid that is insoluble in water and has a melting point of 119-121 °C. It has a molecular weight of 214.2 g/mol and a molecular formula of C7H6F2NO2.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of (2E)-3-[1-(Difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic Acid Applications
The compound (2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)acrylic acid, has several scientific research applications due to its unique chemical structure. Below is a detailed analysis of its applications across different fields:
Pharmaceuticals Development: The difluoromethyl group in this compound is significant in pharmaceuticals, as it can improve the metabolic stability and biological activity of therapeutic agents. The presence of a difluoromethyl group in heterocycles is particularly valuable, as these structures are core moieties in various biologically active compounds .
Agrochemical Research: Similar to its applications in pharmaceuticals, the difluoromethyl group can enhance the properties of agrochemicals. It can contribute to the development of compounds with improved efficacy and safety profiles for use in agriculture .
Material Science: In material science, the introduction of fluorinated moieties like the difluoromethyl group can alter the physical properties of materials, potentially leading to the development of novel materials with unique characteristics .
Synthetic Organic Chemistry: The compound serves as a building block in synthetic organic chemistry, enabling the construction of difluoromethyl-substituted scaffolds. These scaffolds are crucial for synthesizing a wide range of fluorine-containing organic molecules .
Medicinal Chemistry: In medicinal chemistry, the modification of organic molecules with fluorine atoms, such as through difluoromethylation, is a key strategy for enhancing drug properties. This compound can be used to introduce difluoromethyl groups into bioactive molecules .
Chemical Biology: The compound’s ability to introduce difluoromethyl groups into heterocycles makes it an important tool in chemical biology. It can be used to study the biological effects of difluoromethylation on various biological systems .
Environmental Chemistry: Fluorinated compounds have unique environmental behaviors due to their stability and persistence. Research into compounds like (2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid can provide insights into the environmental impact and degradation pathways of fluorinated pollutants .
Catalysis: The compound can also play a role in catalysis, particularly in reactions involving the transfer of fluorinated groups. Its structure could be leveraged to design catalysts that facilitate difluoromethylation reactions .
Eigenschaften
IUPAC Name |
(E)-3-[1-(difluoromethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)11-4-5(3-10-11)1-2-6(12)13/h1-4,7H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHISRLVMQCJUSO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1C(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



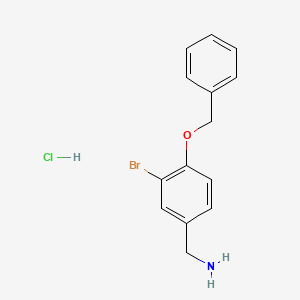
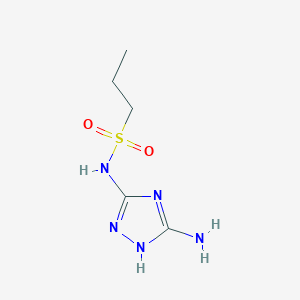
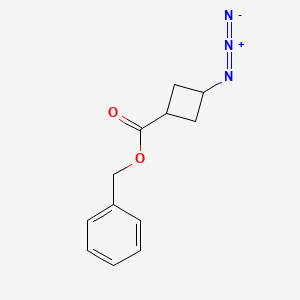

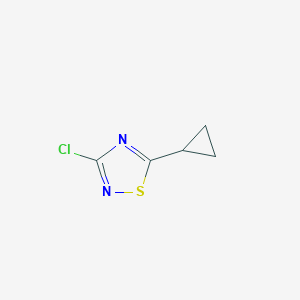
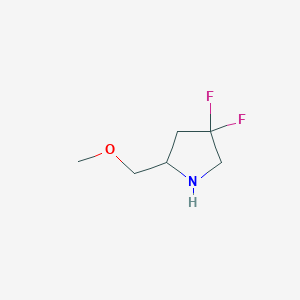
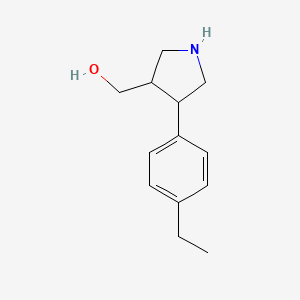
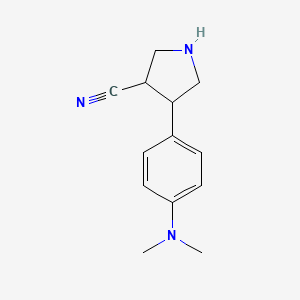
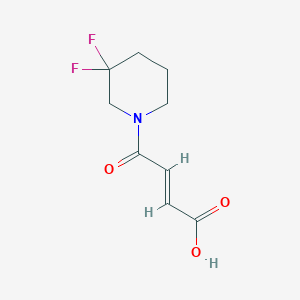

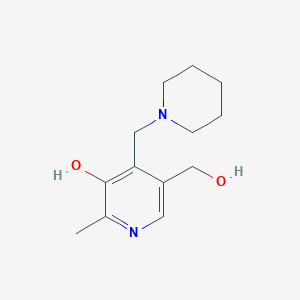
![5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1532009.png)
